2-phenoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c20-12-17-19(22-11-10-21-17)26-16-8-6-14(7-9-16)23-18(24)13-25-15-4-2-1-3-5-15/h1-5,10-11,14,16H,6-9,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSAKAACZQOSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=CC=C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps, including the formation of the phenoxy group, the cyclohexyl ring, and the cyanopyrazinyl moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The cyanopyrazinyl moiety can be reduced to form amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phenol derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-phenoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with hydrophobic pockets in proteins, while the cyanopyrazinyl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences between the target compound and analogs:
*Estimated based on analogous structures.
Key Observations:
- Electron-Withdrawing Groups: The 3-cyanopyrazine group (target compound, BK74347, BK76135) introduces strong electron-withdrawing effects, enhancing binding to polar active sites compared to chlorinated (ISRIB-A14) or trifluoromethyl () analogs.
- Aromatic vs.
Physicochemical Properties
- The target compound’s cyanopyrazine group improves water solubility compared to ISRIB-A14 (chlorinated) but less than fluorinated analogs (e.g., ) .
Biological Activity
2-Phenoxy-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a phenoxy group and a cyclohexyl moiety substituted with a cyanopyrazine, which may influence its biological activity.
Research indicates that this compound acts primarily as an antagonist at muscarinic receptors, particularly M4 receptors. This receptor subtype is implicated in various neurological conditions, including schizophrenia and Parkinson's disease. The antagonistic activity may help mitigate symptoms associated with these disorders by modulating neurotransmitter release.
Anticancer Activity
Recent studies have shown that related compounds exhibit significant anticancer properties. For instance, structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 10 |
| This compound | A549 | 12 |
These findings suggest that the compound may induce apoptosis through intrinsic and extrinsic pathways, as indicated by increased caspase activity in treated cells.
Neuroprotective Effects
The compound's interaction with muscarinic receptors also suggests potential neuroprotective effects. In vitro studies demonstrate that it can reduce oxidative stress markers in neuronal cell cultures, indicating a protective role against neurodegeneration.
Case Studies
- Study on Anticancer Efficacy : A comparative study evaluated the effects of various derivatives of this compound on cancer cell proliferation. The results showed that the compound significantly inhibited cell growth in a dose-dependent manner.
- Neuroprotection in Animal Models : In a rodent model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss compared to control groups. Behavioral tests indicated enhanced cognitive function as well.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
